Cas no 1020038-60-1 (6-chloroimidazo1,2-apyrimidine-2-carboxylic acid)

6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid
- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid(SALTDATA: HCl H2O)
- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid(SALTDATA
- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate
- 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid
- C7H7Cl2N3O3
- 1020038-60-1
- 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic Acid HCl Hydrate
- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrate;hydrochloride
- 6-CHLOROIMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLIC ACID HYDRATE HYDROCHLORIDE
-
- MDL: MFCD09995008
- インチ: InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13)
- InChIKey: ITGJWSSYZSIQQZ-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=NC(=CN2C=C1Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 250.9864465g/mol
- どういたいしつりょう: 250.9864465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300387-0.5g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 0.5g |
$235.0 | 2025-03-19 | |
Enamine | EN300-300387-2.5g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 2.5g |
$499.0 | 2025-03-19 | |
Enamine | EN300-300387-10g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 10g |
$1885.0 | 2023-09-06 | ||
Enamine | EN300-300387-10.0g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 10.0g |
$1885.0 | 2025-03-19 | |
Enamine | EN300-300387-0.05g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 0.05g |
$206.0 | 2025-03-19 | |
Enamine | EN300-300387-0.1g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 0.1g |
$215.0 | 2025-03-19 | |
Enamine | EN300-300387-1.0g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 1.0g |
$245.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361152-2.5g |
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 98% | 2.5g |
¥4489 | 2023-02-28 | |
Enamine | EN300-300387-0.25g |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 95.0% | 0.25g |
$225.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361152-500mg |
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
1020038-60-1 | 98% | 500mg |
¥1969 | 2023-02-28 |
6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
6-chloroimidazo1,2-apyrimidine-2-carboxylic acidに関する追加情報
Introduction to 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid (CAS No. 1020038-60-1)
6-chloroimidazo1,2-apyrimidine-2-carboxylic acid, identified by the chemical identifier CAS No. 1020038-60-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the imidazopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of a chloro substituent at the 6-position of the imidazopyrimidine ring enhances its reactivity and functionality, making it a valuable intermediate in the synthesis of biologically active agents.
The structural framework of 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid consists of a fused ring system comprising an imidazole ring and a pyrimidine ring, connected at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, which are exploited in drug design and development. The carboxylic acid functionality at the 2-position further extends its utility as a synthetic precursor for more complex derivatives. In recent years, this compound has been extensively studied for its role in modulating various biological pathways, particularly those involving kinases and other enzymes relevant to cancer therapy.
One of the most compelling aspects of 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, compounds like 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid can disrupt aberrant signaling networks and restore normal cellular function. Recent studies have highlighted its efficacy in inhibiting tyrosine kinases, which are overactive in many solid tumors and hematological malignancies. The chloro substituent not only enhances binding affinity but also allows for further derivatization to optimize potency and selectivity.
Moreover, the pharmaceutical industry has leveraged 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid as a key building block in the development of novel antiviral agents. The imidazopyrimidine core has been shown to exhibit inhibitory activity against viral proteases and polymerases, making it a promising candidate for treating infectious diseases. Researchers have reported significant progress in synthesizing analogs of this compound that exhibit improved pharmacokinetic profiles and reduced toxicity. These advancements underscore the importance of 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid as a versatile scaffold for drug discovery.
The synthetic route to 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid involves multi-step organic transformations that highlight its complexity and synthetic challenge. Typically, it begins with the condensation of appropriate precursors under controlled conditions to form the imidazopyrimidine ring system. Subsequent functionalization steps introduce the chloro group and the carboxylic acid moiety. The efficiency and scalability of these synthetic processes are critical factors that influence its availability for industrial applications. Recent innovations in catalytic methods have enabled more sustainable and cost-effective production methods, further enhancing its accessibility for research and development purposes.
In academic research, 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid has been employed as a tool compound to explore novel chemical reactions and develop new synthetic strategies. Its unique reactivity allows chemists to investigate transition-metal-catalyzed cross-coupling reactions, hydrogenation processes, and other transformations that are relevant to modern organic synthesis. These studies not only contribute to the fundamental understanding of heterocyclic chemistry but also provide practical insights into optimizing synthetic pathways for pharmaceutical intermediates.
The biological evaluation of 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid has revealed its broad spectrum of activity beyond kinase inhibition. Preclinical studies have demonstrated its potential in modulating immune responses and anti-inflammatory pathways. The ability to fine-tune its structure through derivatization has allowed researchers to develop compounds with enhanced specificity for particular disease targets. This flexibility makes it an attractive candidate for personalized medicine approaches, where individual patient characteristics can guide drug design.
As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic agents like 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid (CAS No. 1020038-60-1). The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process by enabling rapid virtual screening and experimental validation. These advancements have positioned this compound as a cornerstone in modern drug discovery efforts aimed at addressing unmet medical needs.
In conclusion,6-chloroimidazo1,2-apyrimidine-2-carboxylic acid represents a fascinating example of how structural complexity can translate into therapeutic benefit. Its role in inhibiting key enzymes involved in cancer progression and viral infections underscores its significance in medicinal chemistry. As research continues to uncover new applications for this compound,CAS No 1020038-60-1 will undoubtedly remain at forefrontof scientific inquiryand innovationinthe pharmaceutical industry.
1020038-60-1 (6-chloroimidazo1,2-apyrimidine-2-carboxylic acid) 関連製品
- 1080-79-1(4,5-diethyl 1H-imidazole-4,5-dicarboxylate)
- 1072-84-0(1H-Imidazole-4-carboxylic acid)
- 17325-26-7(Methyl 1H-imidazole-5-carboxylate)
- 879-65-2(quinoxaline-2-carboxylic acid)
- 6200-60-8(Imidazo[1,2-a]pyridine-3-carboxylic acid)
- 1457-58-5(2-methyl-1H-imidazole-5-carboxylic acid)
- 98-97-5(2-Pyrazinecarboxylic acid)
- 5521-55-1(5-Methylpyrazine-2-carboxylic Acid)
- 3304-70-9(4,5-dimethyl 1H-imidazole-4,5-dicarboxylate)
- 570-22-9(1H-Imidazole-4,5-dicarboxylic acid)



